molecular formula C12H18O4Si B13816397 Trimethylsilyl 3,4-dimethoxybenzoate CAS No. 2078-16-2

Trimethylsilyl 3,4-dimethoxybenzoate

Cat. No.: B13816397
CAS No.: 2078-16-2
M. Wt: 254.35 g/mol
InChI Key: JZIXRRXJQVBHJP-UHFFFAOYSA-N
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Description

Trimethylsilyl 3,4-dimethoxybenzoate is an organic compound with the molecular formula C₁₂H₁₈O₄Si. It is a derivative of 3,4-dimethoxybenzoic acid, where the carboxyl group is esterified with a trimethylsilyl group. This compound is of interest in organic synthesis and analytical chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl 3,4-dimethoxybenzoate can be synthesized through the esterification of 3,4-dimethoxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride acting as the silylating agent:

3,4-Dimethoxybenzoic acid+Trimethylsilyl chlorideTrimethylsilyl 3,4-dimethoxybenzoate+Hydrochloric acid\text{3,4-Dimethoxybenzoic acid} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} 3,4-Dimethoxybenzoic acid+Trimethylsilyl chloride→Trimethylsilyl 3,4-dimethoxybenzoate+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and trimethylsilanol.

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic ring and methoxy groups can participate in oxidation and reduction reactions, although these are less common for the ester itself.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as halides or alkoxides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Hydrolysis: 3,4-Dimethoxybenzoic acid and trimethylsilanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Trimethylsilyl 3,4-dimethoxybenzoate has several applications in scientific research:

    Analytical Chemistry: Used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to improve the volatility and stability of analytes.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the preparation of silicon-containing polymers and materials.

    Biological Studies: Employed in the modification of biomolecules for enhanced detection and analysis.

Mechanism of Action

The mechanism of action of trimethylsilyl 3,4-dimethoxybenzoate primarily involves the reactivity of the trimethylsilyl group. This group can be easily cleaved under specific conditions, releasing the active 3,4-dimethoxybenzoic acid. The trimethylsilyl group also enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl benzoate: Similar ester but without the methoxy groups.

    Trimethylsilyl 4-methoxybenzoate: Contains a single methoxy group.

    Trimethylsilyl 3,4,5-trimethoxybenzoate: Contains an additional methoxy group.

Uniqueness

Trimethylsilyl 3,4-dimethoxybenzoate is unique due to the presence of two methoxy groups on the aromatic ring, which can influence its reactivity and interactions. The combination of the trimethylsilyl ester and the methoxy groups makes it particularly useful in specific synthetic and analytical applications.

Properties

CAS No.

2078-16-2

Molecular Formula

C12H18O4Si

Molecular Weight

254.35 g/mol

IUPAC Name

trimethylsilyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C12H18O4Si/c1-14-10-7-6-9(8-11(10)15-2)12(13)16-17(3,4)5/h6-8H,1-5H3

InChI Key

JZIXRRXJQVBHJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O[Si](C)(C)C)OC

Origin of Product

United States

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